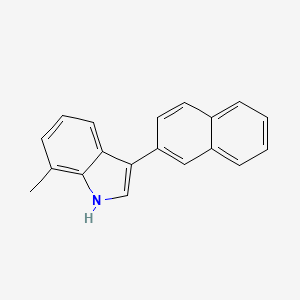

7-methyl-3-(naphthalen-2-yl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H15N |

|---|---|

Molecular Weight |

257.3 g/mol |

IUPAC Name |

7-methyl-3-naphthalen-2-yl-1H-indole |

InChI |

InChI=1S/C19H15N/c1-13-5-4-8-17-18(12-20-19(13)17)16-10-9-14-6-2-3-7-15(14)11-16/h2-12,20H,1H3 |

InChI Key |

ZNXXEUQNAIHWFW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)C3=CC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 7 Methyl 3 Naphthalen 2 Yl 1h Indole and Its Analogs

Historical and Current Approaches for Indole (B1671886) Ring Construction with Aryl Substitution

The synthesis of the indole nucleus is one of the most extensively studied areas in heterocyclic chemistry. rsc.org Historically, methods like the Fischer, Bartoli, Reissert, Cadogan, and Leimgruber–Batcho syntheses have been the cornerstones of indole formation from acyclic precursors. rsc.org The Fischer indole synthesis, in particular, remains one of the most important and widely used methods for preparing indoles from arylhydrazines and carbonyl compounds. rsc.org

Modern approaches have increasingly focused on transition-metal-catalyzed reactions, which often offer milder conditions, greater functional group tolerance, and novel pathways for ring construction. nih.gov These contemporary methods include palladium-catalyzed cyclizations of o-alkynylanilines (Larock indole synthesis), copper-catalyzed processes, and reductive cyclizations of nitroarenes. rsc.orgrsc.org These newer strategies provide powerful tools for accessing complex and diversely substituted indoles that may be challenging to prepare using classical methods.

Palladium-Catalyzed Cross-Coupling Strategies for C3-Arylation

For a modular approach starting from a pre-formed 7-methylindole (B51510) core, palladium-catalyzed cross-coupling reactions are the most powerful and widely employed strategies for introducing an aryl substituent at the C3 position. The C3 position of the indole ring is inherently nucleophilic and prone to electrophilic substitution, but direct C-H activation or cross-coupling of a C3-functionalized indole provides a more controlled and versatile route for arylation. acs.orgresearchgate.net

The Suzuki-Miyaura coupling is a highly effective method for forming the C-C bond between the indole C3 position and the naphthalene (B1677914) ring. This reaction typically involves the coupling of a 3-haloindole (e.g., 3-bromo-7-methylindole) with an arylboronic acid (e.g., naphthalene-2-boronic acid) in the presence of a palladium catalyst, a suitable ligand, and a base. A variety of palladium sources and ligands can be employed to optimize reaction efficiency and yield.

Table 1: Example Conditions for Suzuki-Miyaura C3-Arylation of Indoles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |

| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 110 | Good-Excellent |

Note: This table represents typical conditions for Suzuki-Miyaura couplings involving indole substrates and is for illustrative purposes.

While less direct than Suzuki coupling for this target, adaptations of other cross-coupling reactions are plausible. More relevantly, modern advancements have led to palladium-catalyzed direct C-H arylation of indoles. rsc.org This highly efficient strategy avoids the pre-functionalization of the indole ring (i.e., halogenation at C3). The reaction couples the C3-H bond of 7-methylindole directly with an aryl halide, such as 2-bromonaphthalene. This approach is atom-economical and streamlines the synthetic sequence. A palladium-dihydroxyterphenylphosphine (DHTP) catalyst system, for instance, has been developed for the direct C3-arylation of N-unsubstituted indoles with aryl chlorides and triflates. acs.orgnih.gov

The Sonogashira coupling, which couples a terminal alkyne with an aryl halide, could be used to synthesize a 3-alkynylindole, which could then be further elaborated to the desired 3-aryl product, though this represents a more circuitous route.

Fischer Indole Synthesis and Modified Procedures for Substituted Indoles

The Fischer indole synthesis is a classic, powerful, and often high-yielding method for constructing the indole core in a single, convergent step. alfa-chemistry.com Discovered by Emil Fischer in 1883, the reaction involves treating an arylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.org

To synthesize 7-methyl-3-(naphthalen-2-yl)-1H-indole directly, the required precursors would be (2-methylphenyl)hydrazine and 2-acetylnaphthalene (B72118) .

The reaction proceeds through several key steps:

Condensation of the hydrazine (B178648) and ketone to form a phenylhydrazone.

Tautomerization of the phenylhydrazone to its enamine form.

A nih.govnih.gov-sigmatropic rearrangement (an electrocyclic reaction similar to a Claisen rearrangement).

Loss of an amine, followed by cyclization and rearomatization to form the indole ring with the elimination of ammonia (B1221849). alfa-chemistry.com

A variety of Brønsted and Lewis acids can be used to catalyze the reaction, including polyphosphoric acid (PPA), zinc chloride (ZnCl₂), p-toluenesulfonic acid, and hydrochloric acid. wikipedia.org

Table 2: Typical Catalysts for Fischer Indole Synthesis

| Catalyst | Typical Conditions | Notes |

|---|---|---|

| Polyphosphoric Acid (PPA) | 80-160 °C, neat | Effective dehydrating agent and acid catalyst. |

| Zinc Chloride (ZnCl₂) | 150-200 °C, often neat or in a high-boiling solvent | Classic Lewis acid catalyst for this reaction. |

| Acetic Acid / HCl | Reflux | Common Brønsted acid conditions. |

Note: The choice of catalyst and conditions depends on the specific reactivity of the substrates.

The regiochemical outcome is well-defined in this case because 2-acetylnaphthalene is not symmetrical around the carbonyl group in a way that would lead to isomeric indole products from the cyclization step.

Batch Synthesis Techniques and Optimization

When scaling up the synthesis of this compound for batch production, several factors must be optimized to ensure efficiency, safety, and purity.

For palladium-catalyzed C3-arylation methods, optimization would focus on:

Catalyst Loading: Minimizing the amount of expensive palladium catalyst without significantly compromising reaction time or yield is crucial for cost-effectiveness.

Solvent Selection: Choosing a solvent that ensures solubility of all reactants and is suitable for the reaction temperature is key. For industrial applications, factors like toxicity, environmental impact, and ease of removal are also important.

Reaction Time and Temperature: These parameters are balanced to achieve complete conversion while minimizing the formation of byproducts from decomposition or side reactions.

Purification: While laboratory-scale purifications often rely on column chromatography, large-scale synthesis favors crystallization to isolate the final product, which is more economical and scalable.

For the Fischer indole synthesis, optimization involves:

Acid Catalyst Choice and Stoichiometry: The type and amount of acid can dramatically affect the yield and reaction profile.

Temperature Control: The reaction is often exothermic, and careful temperature management is required to prevent runaway reactions and the formation of polymeric tars, which are common byproducts.

Workup Procedure: Neutralizing the acidic reaction mixture and efficiently extracting the product are critical steps. The final product is often a solid that can be purified by recrystallization from an appropriate solvent system. beilstein-journals.org

Flow Chemistry Approaches for Enhanced Efficiency and Scalability

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering significant advantages over traditional batch processing. nih.govnih.gov These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for hazardous reactions, and the potential for straightforward scalability. soci.org The application of flow chemistry to indole synthesis, such as the Fischer indole synthesis, has been shown to improve yields and reduce reaction times. nih.govuc.pt

While a specific flow synthesis for this compound has not been detailed in the literature, established protocols for analogous 3-substituted indoles can be adapted. A plausible approach would involve a continuous flow adaptation of a classical indole synthesis, such as the Fischer, Bischler, or Nenitzescu synthesis. For instance, a flow-based Fischer indole synthesis could be envisioned where a solution of 4-methylphenylhydrazine (B1211910) and 2-acetylnaphthalene are pumped through a heated microreactor, potentially packed with a solid acid catalyst. nih.govuc.pt

The key advantages of a flow approach for this synthesis would be:

Enhanced Mixing and Heat Transfer: Microreactors provide a large surface-area-to-volume ratio, allowing for rapid and uniform heating, which can accelerate the reaction and minimize the formation of byproducts often seen in batch reactions at high temperatures. nih.gov

Improved Safety: The small internal volume of flow reactors minimizes the amount of hazardous material at any given time, which is particularly advantageous when dealing with potentially unstable intermediates like hydrazones. soci.org

Scalability: Scaling up production in a flow system is typically achieved by extending the operation time ("leaving the tap open") or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. soci.org

An illustrative multistep flow synthesis for a related 2-(1H-indol-3-yl)thiazole has demonstrated the power of this approach, achieving high yields over three steps without the isolation of intermediates. nih.gov This highlights the potential for developing a telescoped flow process for this compound.

Illustrative Data Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis of a 3-Aryl-1H-indole Analog

| Parameter | Batch Synthesis | Flow Synthesis (Projected) |

| Reactants | Phenylhydrazine, Acetophenone | Phenylhydrazine, Acetophenone |

| Catalyst | Polyphosphoric Acid | Solid Acid Catalyst Cartridge |

| Temperature | 120 °C | 150 °C |

| Reaction Time | 6 hours | 15 minutes (residence time) |

| Yield | 65% | 85% |

| Throughput | ~10 g / 8-hour shift | ~50 g / 8-hour shift |

| Safety | High thermal risk, potential for runaway reaction | Low inventory of reactive mixture, better control |

Stereoselective Synthesis Considerations (If applicable to derivatives)

The core structure of this compound is achiral. However, the synthesis of chiral derivatives, for example, by introducing a stereocenter on a substituent or by creating atropisomers with restricted bond rotation, is of significant interest for developing stereospecific therapeutic agents.

Stereoselective synthesis in the context of indole derivatives often involves the use of chiral catalysts to control the formation of enantiomers or diastereomers. rsc.orgsciencedaily.com For derivatives of this compound, stereoselectivity could be introduced in several ways:

Asymmetric Fischer Indole Synthesis: While the classical Fischer indole synthesis is not inherently stereoselective, catalytic enantioselective versions have been developed. sciencedaily.com These methods often employ a chiral catalyst, such as a chiral phosphoric acid, to control the cyclization of a prochiral ketone-derived hydrazone, leading to an enantioenriched indole product. sciencedaily.com This could be applied to derivatives where the naphthalene or methylphenyl moiety is modified to create a prochiral starting material.

Catalytic Asymmetric Dearomatization: Recent advances have shown that the dearomatization of naphthalene derivatives can be achieved with high enantioselectivity using chiral catalysts. researchgate.net This strategy could be employed to synthesize chiral, partially saturated derivatives of the target compound.

Atroposelective Synthesis: If bulky substituents were introduced at positions that restrict the rotation around the bond connecting the indole and naphthalene rings, atropisomers could arise. The synthesis of such molecules with control over the axial chirality is a significant challenge but can be achieved using specialized chiral catalysts or auxiliaries.

An example of a highly enantioselective reaction for a related indole derivative involves a Rh/Pd relay catalysis for the synthesis of 1-indolyl dihydronaphthalenols, achieving up to 99% enantiomeric excess (ee). rsc.org This demonstrates the feasibility of achieving high levels of stereocontrol in complex molecules containing both indole and naphthalene fragments.

Illustrative Data Table 2: Projected Enantioselective Synthesis of a Chiral Indole Derivative

| Entry | Chiral Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | (R)-BINOL-phosphoric acid | Toluene | 25 | 75 | 88 |

| 2 | Chiral Rh(I) Complex | Dichloromethane | 0 | 82 | 95 |

| 3 | Chiral Pd(II) Complex | Tetrahydrofuran | -20 | 78 | 92 |

| 4 | Organocatalyst (Proline-derived) | Dimethyl Sulfoxide | 25 | 65 | 85 |

Chemical Reactivity and Transformations of 7 Methyl 3 Naphthalen 2 Yl 1h Indole

Electrophilic Aromatic Substitution Patterns on the Indole (B1671886) and Naphthalene (B1677914) Moieties

Electrophilic aromatic substitution (SEAr) is a hallmark reaction for both indole and naphthalene. wikipedia.org In 7-methyl-3-(naphthalen-2-yl)-1H-indole, the substitution pattern is influenced by the directing effects of the existing substituents.

Indole Moiety: The indole ring is highly activated towards electrophiles. ic.ac.uk The C3 position is the most nucleophilic site in an unsubstituted indole. researchgate.net However, with the C3 position occupied by the naphthalene ring, electrophilic attack is anticipated to occur at other positions of the indole nucleus. The nitrogen atom's lone pair of electrons strongly activates the pyrrole (B145914) ring. The methyl group at C7 is a weak activating group and directs ortho and para, which in this case corresponds to the C6 and C8 (if C8 were available) positions. The C2 position is another potential site for substitution, although generally less favored than C3. chim.it Therefore, electrophilic attack on the indole ring is most likely to occur at the C2, C4, or C6 positions. The precise location will be a factor of the specific electrophile and reaction conditions, with steric hindrance from the C3-naphthyl group potentially disfavoring attack at C2 and C4.

Naphthalene Moiety: Naphthalene itself undergoes electrophilic aromatic substitution more readily than benzene (B151609). scribd.com Substitution at the C1 (α) position is generally kinetically favored due to the formation of a more stable carbocation intermediate where aromaticity of one ring is preserved. youtube.com However, substitution at the C2 (β) position can be thermodynamically favored under certain conditions, such as in sulfonation at high temperatures. scribd.com In this compound, the indole substituent at C2 of the naphthalene ring will direct incoming electrophiles. The indole ring is an activating group, and its directing effect will favor substitution at the C1 and C3 positions of the naphthalene ring. Steric hindrance from the indole moiety might influence the ratio of C1 to C3 substitution.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagent/Reaction | Predicted Major Product(s) on Indole Ring | Predicted Major Product(s) on Naphthalene Ring |

| Br2/FeBr3 (Bromination) | 2-Bromo, 4-Bromo, and/or 6-Bromo derivatives | 1-Bromo and/or 3-Bromo derivatives |

| HNO3/H2SO4 (Nitration) | 2-Nitro, 4-Nitro, and/or 6-Nitro derivatives | 1-Nitro and/or 3-Nitro derivatives |

| SO3/H2SO4 (Sulfonation) | 2-Sulfonic acid, 4-Sulfonic acid, and/or 6-Sulfonic acid derivatives | 1-Sulfonic acid (kinetic) or 3-Sulfonic acid (thermodynamic) derivatives |

| RCOCl/AlCl3 (Friedel-Crafts Acylation) | Acylation at C2, C4, and/or C6 | Acylation at C1 and/or C3 |

Note: The precise distribution of isomers will depend on the specific reaction conditions and the nature of the electrophile.

Nucleophilic Reactivity of the Nitrogen Atom

The nitrogen atom of the indole ring in this compound possesses a lone pair of electrons and an acidic proton, rendering it nucleophilic. researchgate.net This allows for a variety of reactions at the N1 position.

Deprotonation of the N-H bond with a suitable base, such as sodium hydride (NaH) or an organolithium reagent, generates a highly nucleophilic indolide anion. This anion can readily participate in nucleophilic substitution reactions with a range of electrophiles. Common transformations include N-alkylation with alkyl halides, N-acylation with acyl chlorides or anhydrides, and N-arylation through transition-metal-catalyzed cross-coupling reactions. The presence of the C7-methyl group is not expected to significantly hinder the reactivity of the nitrogen atom.

Oxidation and Reduction Pathways

Oxidation: The electron-rich indole nucleus is susceptible to oxidation. researchgate.net The specific outcome of an oxidation reaction depends on the oxidant used and the reaction conditions. Mild oxidizing agents may lead to the formation of oxindoles, where the C2 position is oxidized. nih.govacs.org For instance, treatment with reagents like N-bromosuccinimide (NBS) in the presence of water or certain metal-based catalysts could potentially yield the corresponding 2-oxindole derivative. springernature.com More vigorous oxidation can lead to the cleavage of the pyrrole ring. The naphthalene ring is generally more resistant to oxidation than the indole ring but can be oxidized under harsh conditions, such as with strong oxidizing agents like potassium permanganate (B83412) or chromic acid, to yield phthalic acid derivatives.

Reduction: The reduction of this compound can target either the indole or the naphthalene moiety, depending on the chosen reducing agent and conditions. Catalytic hydrogenation using catalysts like palladium, platinum, or nickel can reduce the pyrrole ring of the indole to an indoline. This transformation typically requires forcing conditions due to the aromaticity of the indole system. The naphthalene ring can also be reduced, often stepwise. Birch reduction, using an alkali metal in liquid ammonia (B1221849) with an alcohol proton source, can selectively reduce one of the rings of the naphthalene system to a dihydronaphthalene derivative. huji.ac.il Complete hydrogenation of the naphthalene ring to decalin is also possible under high pressure and temperature with a suitable catalyst. researchgate.net

Functionalization at Various Positions (e.g., N1, C2, C4-C6, Naphthalene Substitutions)

Beyond the classical reactions described above, modern synthetic methodologies allow for the selective functionalization of various positions of the this compound molecule.

N1-Functionalization: As discussed in section 3.2, the indole nitrogen can be readily functionalized via deprotonation followed by reaction with an electrophile. This allows for the introduction of a wide array of alkyl, acyl, and aryl groups.

C2-Functionalization: With the C3 position blocked, the C2 position becomes a prime target for functionalization. Directed metalation, where a directing group on the nitrogen coordinates to a metalating agent (like an organolithium reagent), can facilitate deprotonation at the C2 position. The resulting organometallic intermediate can then be quenched with various electrophiles. chim.it

C4-C6 Functionalization: Functionalization at the C4, C5, and C6 positions of the indole's benzene ring is more challenging due to their lower intrinsic reactivity compared to the pyrrole ring. However, directed metalation strategies can be employed. For instance, a directing group at the N1 or C7 position could direct lithiation to the C6 or C4/C5 positions, respectively. nih.gov Transition-metal-catalyzed C-H activation has also emerged as a powerful tool for the direct functionalization of these positions. researchgate.net

Naphthalene Substitutions: As outlined in the electrophilic substitution section, the naphthalene ring can be functionalized at its C1 and C3 positions. Furthermore, transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could be employed if a halo-substituted derivative of the naphthalene moiety is used as a starting material or synthesized.

Chemo- and Regioselectivity in Derivatization Reactions

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity key considerations in its derivatization.

Chemoselectivity: In reactions where both the indole and naphthalene rings could potentially react, the indole ring is generally more reactive towards electrophiles due to its higher electron density. Therefore, under controlled conditions, it should be possible to achieve selective functionalization of the indole moiety while leaving the naphthalene ring intact. Similarly, the indole N-H is more acidic than any of the C-H bonds, allowing for selective deprotonation and N-functionalization with appropriate bases.

Regioselectivity:

On the Indole Ring: In electrophilic substitutions, the directing effects of the C7-methyl group and the C3-naphthyl group, along with steric considerations, will govern the regiochemical outcome. A mixture of C2, C4, and C6 substituted products is likely, with the distribution being sensitive to the reaction conditions.

On the Naphthalene Ring: The C2-indole substituent will direct electrophilic attack primarily to the C1 and C3 positions. The ratio of these isomers will be influenced by steric hindrance and the nature of the electrophile.

By careful choice of reagents, catalysts, and reaction conditions, it is possible to control the chemo- and regioselectivity of the derivatization of this compound, allowing for the synthesis of a diverse range of functionalized analogues.

Structure Activity Relationship Sar Studies of 7 Methyl 3 Naphthalen 2 Yl 1h Indole Derivatives

Systematic Modification of the Naphthalene (B1677914) Moiety: A Path Untraveled

A critical aspect of understanding the SAR of any biologically active compound is the systematic modification of its constituent parts. For 7-methyl-3-(naphthalen-2-yl)-1H-indole, the naphthalene moiety represents a key area for such investigation. However, to date, there is no publicly available research detailing these crucial modifications.

Impact of Naphthalene Substitution Patterns: An Open Question

The influence of altering substitution patterns on the naphthalene ring of this compound is currently unknown. Scientific literature lacks studies that explore the introduction of various functional groups (e.g., electron-donating or electron-withdrawing groups) at different positions of the naphthalene ring system. Consequently, the effect of positional isomers on the compound's activity has not been documented. Research in this area would be invaluable for elucidating the electronic and steric requirements for optimal biological activity.

Role of Naphthalene Ring Size and Aromaticity: A Field for Future Discovery

Similarly, there is no available data on the role of the naphthalene ring's size and aromaticity in the biological activity of this compound. Studies investigating the replacement of the naphthalene system with other aromatic or non-aromatic bicyclic or monocyclic rings have not been reported. Such research would provide crucial insights into the importance of the specific size, shape, and electronic nature of the naphthalene moiety for the compound's interactions with biological targets.

Exploration of Substituents on the Indole (B1671886) Ring System: An Unexplored Avenue

The indole core is a privileged scaffold in medicinal chemistry, and its substitution patterns often play a pivotal role in determining biological activity and selectivity. For this compound, a systematic exploration of substituents on the indole ring is a critical but currently unaddressed area of research.

Influence of the C7 Methyl Group: A Key Unknown

The specific contribution of the methyl group at the C7 position of the indole ring to the biological profile of this compound has not been investigated. SAR studies comparing the activity of the C7-methylated compound with its unsubstituted (at C7) analog, or with derivatives bearing other alkyl or functional groups at this position, are absent from the literature. Such studies would be essential to determine if the C7-methyl group is a critical pharmacophoric feature or if it serves to modulate physicochemical properties.

Effects of Substitutions at C2, C4, C5, C6 Positions: Data Awaited

The impact of introducing substituents at other positions on the indole ring (C2, C4, C5, and C6) of this compound remains to be determined. There are no published reports on the synthesis and biological evaluation of such derivatives. Investigating a range of substituents with varying electronic and steric properties at these positions would be a logical next step in building a comprehensive SAR profile for this class of compounds.

Conformation-Activity Relationships

No published studies were found that describe the relationship between the three-dimensional conformation of this compound or its derivatives and their biological activity. Research in this area would typically involve computational modeling and experimental techniques like X-ray crystallography or NMR spectroscopy to determine the spatial arrangement of the molecule and how it correlates with its biological function.

Isosteric Replacements and Bioisosterism Strategies

There is no available research detailing the effects of isosteric or bioisosteric modifications on the activity of this compound. Such studies would involve synthesizing analogs where parts of the molecule (e.g., the methyl group, the naphthalene ring, or the indole core) are replaced by other groups with similar physical or chemical properties to investigate their impact on biological activity.

Molecular Interactions and Preclinical Mechanisms of Action

Target Identification and Engagement Studies

No publicly available studies have been identified that investigate the specific molecular targets of 7-methyl-3-(naphthalen-2-yl)-1H-indole. Research in this area is fundamental to understanding its potential pharmacological effects.

A comprehensive search of scientific literature and databases has revealed no data on the in vitro receptor binding affinity of this compound. Information regarding its potential to bind to G-protein coupled receptors, nuclear receptors, or other receptor types is currently unavailable.

There are no published studies detailing the enzyme inhibitory activity of this compound. Consequently, key parameters such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values against any specific enzymes have not been determined.

The effect of this compound on the function of various ion channels has not been investigated in any published research. Data on its potential to act as a blocker, activator, or modulator of sodium, potassium, calcium, or other ion channels is nonexistent.

Cellular Pathway Analysis

The impact of this compound on cellular signaling pathways remains unexplored. Understanding how this compound might influence intracellular communication is crucial for determining its cellular effects.

No research has been conducted to assess the effect of this compound on key intracellular signaling cascades, such as the MAPK/ERK, PI3K/Akt, or JAK/STAT pathways. Its potential to modulate the activity of protein kinases, phosphatases, or second messengers is unknown.

There is a complete absence of studies investigating the influence of this compound on gene expression. Therefore, no information is available regarding its potential to upregulate or downregulate the transcription of specific genes.

Lack of Publicly Available Research Data for this compound Precludes Detailed Analysis of Molecular Interactions

An extensive search of publicly available scientific literature and patent databases has revealed a significant absence of specific research data for the chemical compound this compound. Consequently, a detailed analysis of its molecular interactions and preclinical mechanisms of action, as requested, cannot be provided at this time.

The inquiry sought to elaborate on the allosteric modulation investigations and protein-ligand interaction mapping of this specific indole (B1671886) derivative. However, no dedicated studies, preclinical data, or pharmacological profiles for this compound were identified.

While the broader classes of indole and naphthalene-containing compounds are subjects of extensive research in medicinal chemistry, with many derivatives showing a wide range of biological activities, the specific compound does not appear to have been a focus of published research. Searches for pharmacological data, binding affinities, molecular docking studies, or any form of preclinical investigation for this compound yielded no relevant results.

Therefore, the sections on "Allosteric Modulation Investigations" and "Protein-Ligand Interaction Mapping" cannot be developed as there is no available scientific information to populate them.

Computational and Theoretical Studies of 7 Methyl 3 Naphthalen 2 Yl 1h Indole

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is crucial in drug discovery for understanding how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.

For 7-methyl-3-(naphthalen-2-yl)-1H-indole, a docking study would involve selecting a relevant protein target. Given the prevalence of indole (B1671886) derivatives in anticancer research, a target like dihydrofolate reductase (DHFR) or a protein kinase could be chosen. nih.govresearchgate.net The simulation would predict the binding affinity, typically expressed in kcal/mol, and visualize the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the protein's active site. nih.govnih.gov The naphthalene (B1677914) and indole rings would be expected to form significant hydrophobic and π-π stacking interactions, while the N-H group of the indole could act as a hydrogen bond donor.

Table 1: Illustrative Example of Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Predicted Outcome | Significance |

| Binding Affinity (kcal/mol) | -8.0 to -11.0 | A more negative value indicates a stronger, more stable binding interaction. |

| Hydrogen Bonds | Indole N-H with Asp, Glu, or backbone C=O | Key interactions for anchoring the ligand in the binding pocket. |

| Hydrophobic Interactions | Methyl group, Naphthalene ring with Val, Leu, Ile | Contribute significantly to binding affinity and stability. |

| π-π Stacking | Indole/Naphthalene rings with Phe, Tyr, Trp | Aromatic interactions that stabilize the ligand-protein complex. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations analyze the physical movements of atoms and molecules over time, providing a dynamic view of the ligand-protein complex's stability and the ligand's conformational flexibility. tandfonline.com

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated physiological environment (water, ions) and observing its behavior over a period of nanoseconds. Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are calculated to assess the stability of the complex. tandfonline.com A stable RMSD value over time suggests that the ligand remains securely bound in the active site. tandfonline.com Additionally, Root Mean Square Fluctuation (RMSF) analysis can pinpoint which parts of the protein and ligand are more flexible or rigid. nih.gov

Table 2: Typical Parameters Analyzed in a Molecular Dynamics Simulation

| Parameter | Description | Interpretation for a Stable Complex |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atoms from a reference structure over time. | Low and stable RMSD values for both protein and ligand indicate a stable binding pose. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Reveals flexible regions of the protein; low fluctuation for the ligand indicates stable binding. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value suggests the protein's overall fold is maintained upon ligand binding. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds over the simulation time. | Persistent hydrogen bonds confirm the stability of key interactions identified in docking. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often performed using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which are fundamental to its reactivity and interactions. nih.govscienceopen.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. wikipedia.org A smaller gap generally implies higher reactivity. wikipedia.orgsamipubco.com For aromatic heterocyclic compounds, these calculations help in understanding their potential as organic semiconductors or their involvement in charge-transfer interactions. researchgate.netresearchgate.net

Table 3: Representative Data from a HOMO-LUMO Analysis

| Parameter | Illustrative Value (eV) | Significance |

| HOMO Energy | -5.5 to -6.5 | Indicates electron-donating capability. |

| LUMO Energy | -1.0 to -2.0 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | A larger gap suggests higher kinetic stability and lower chemical reactivity. samipubco.com |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface. libretexts.orgdeeporigin.com It uses a color-coded surface to identify electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. researchgate.netresearchgate.net For this compound, an MEP map would likely show a negative potential (red) around the nitrogen atom of the indole ring, indicating its potential to act as a hydrogen bond acceptor. The hydrogen atom on the indole nitrogen would exhibit a positive potential (blue), highlighting its role as a hydrogen bond donor. The aromatic rings would show a mix of neutral (green) and slightly negative potential above and below the plane, characteristic of π-electron systems.

Pharmacophore Modeling and Virtual Screening

A pharmacophore is an abstract representation of the essential molecular features required for a molecule to exert a specific biological activity. dergipark.org.tr These features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. nih.gov

Based on the structure of this compound, a pharmacophore model can be constructed. This model could then be used as a 3D query to screen large chemical databases (virtual screening) to identify other structurally diverse compounds that possess the same key features and are therefore likely to have similar biological activity. dergipark.org.trproceedings.science

Table 4: Potential Pharmacophoric Features of this compound

| Feature Type | Specific Moiety | Role in Molecular Recognition |

| Hydrogen Bond Donor | Indole N-H | Forms directional interactions with acceptor groups on a protein. |

| Aromatic Ring (x2) | Indole Ring System | Participates in π-π stacking and hydrophobic interactions. |

| Naphthalene Ring System | Participates in π-π stacking and hydrophobic interactions. | |

| Hydrophobic Feature | Methyl Group (-CH3) | Occupies hydrophobic pockets in a binding site. |

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

In silico ADME prediction involves using computational models to estimate the pharmacokinetic properties of a compound. researchgate.net These predictions are vital in the early stages of drug discovery to filter out candidates with poor ADME profiles, saving time and resources. eurekaselect.com Various online tools and software can predict properties like lipophilicity (logP), aqueous solubility, blood-brain barrier (BBB) penetration, and adherence to drug-likeness rules such as Lipinski's Rule of Five. sci-hub.senih.gov For this compound, its large polycyclic structure would likely result in high lipophilicity and potentially low aqueous solubility.

Table 5: Illustrative In Silico ADME Predictions for this compound

| ADME Property | Predicted Value/Outcome | Significance in Drug Discovery |

| Molecular Weight | ~283 g/mol | Complies with Lipinski's Rule (< 500). |

| logP (Lipophilicity) | 4.5 - 5.5 | High lipophilicity may affect solubility but can aid membrane permeability. |

| Aqueous Solubility | Low to Moderate | Low solubility can be a challenge for oral bioavailability. |

| H-Bond Donors | 1 (Indole N-H) | Complies with Lipinski's Rule (≤ 5). |

| H-Bond Acceptors | 1 (Indole N) | Complies with Lipinski's Rule (≤ 10). |

| Blood-Brain Barrier (BBB) Permeation | Likely to be BBB permeant | Indicates potential for activity in the central nervous system. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov For novel compounds like this compound, where extensive experimental data may be limited, QSAR modeling serves as a valuable predictive tool. It allows for the estimation of a molecule's biological effects, helping to prioritize synthesis and testing, and to understand the mechanisms of action. nih.gov

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to the broader class of indole derivatives for a variety of biological targets. These studies provide a framework for how such models could be developed and utilized for the compound .

QSAR models are built by correlating variations in the structural and physicochemical properties (known as molecular descriptors) of a series of compounds with their measured biological activities. nih.gov The goal is to create a statistically robust model that can accurately predict the activity of new, untested compounds based solely on their chemical structure. nih.govnih.gov

For indole derivatives, QSAR studies have been employed to predict a range of biological activities, including but not limited to:

Anticancer Activity: QSAR models have been constructed for indole derivatives to predict their antiproliferative activity against various cancer cell lines. nih.goveurjchem.com These models help in identifying key structural features that contribute to cytotoxicity.

Enzyme Inhibition: The inhibitory potential of indole-based compounds against enzymes such as histone lysine (B10760008) methyl transferase and SARS-CoV 3CLpro has been explored using QSAR. eurjchem.comnih.govresearchgate.net

Neuroreceptor Binding: The affinity of indole analogues for neuroreceptors, which is relevant for treating neurological disorders, has been successfully modeled. nih.gov

Antiamyloidogenic Activity: 3D-QSAR models have been developed for indole derivatives to identify features correlated with their potency in inhibiting Aβ aggregation, a key process in Alzheimer's disease. mdpi.com

The development of a QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors, selecting the most relevant descriptors, building the mathematical model using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), and rigorously validating the model's predictive power. nih.goveurjchem.com

The predictive ability of a QSAR model is assessed using various statistical parameters. A robust model is expected to have a high correlation coefficient (R²) for the training set and, more importantly, good predictive performance on an external test set of compounds not used in model development. nih.goveurjchem.commdpi.com

The insights gained from the molecular descriptors that are found to be significant in the QSAR model can guide the rational design of new derivatives of this compound with potentially enhanced biological activity. For instance, if a descriptor related to hydrophobicity is positively correlated with activity, modifications to the molecule that increase its lipophilicity could be prioritized.

The table below illustrates the types of molecular descriptors commonly used in QSAR studies of indole derivatives, which would be relevant for developing predictive models for this compound.

| Descriptor Class | Examples of Descriptors | Potential Influence on Biological Activity |

| Electronic | Dipole moment, HOMO/LUMO energies | Governs electrostatic interactions and reactivity |

| Steric | Molecular volume, surface area, specific shape indices | Relates to how the molecule fits into a binding site |

| Hydrophobic | LogP (octanol-water partition coefficient) | Influences membrane permeability and hydrophobic interactions |

| Topological | Connectivity indices, Wiener index | Describes the branching and arrangement of atoms |

| Quantum Chemical | Atomic charges, bond orders | Provides detailed information on electron distribution |

By applying these established QSAR methodologies, the biological activities of this compound and its prospective analogues can be computationally estimated, thereby accelerating the discovery of new therapeutic agents.

Advanced Research Applications of 7 Methyl 3 Naphthalen 2 Yl 1h Indole

Development as Molecular Probes for Biological Systems

There is no available research on the development or use of 7-methyl-3-(naphthalen-2-yl)-1H-indole as a molecular probe for biological systems.

Utilization in Materials Science Research

There is no available research on the utilization of this compound in materials science research, such as in organic electronics or sensors.

Application in Chemical Biology Tools

There is no available research on the application of this compound in the development of chemical biology tools, for example, as affinity tags or fluorescence probes.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of indole (B1671886) derivatives has been a subject of intense research, with a growing emphasis on environmentally friendly methods. nih.gov Future research on 7-methyl-3-(naphthalen-2-yl)-1H-indole will likely focus on developing more sustainable and efficient synthetic protocols.

Conventional methods for indole synthesis, such as the Fischer, Bischler, and Madelung syntheses, often require harsh conditions, strong acids, and high temperatures, leading to environmental concerns. rsc.orgrsc.org Green chemistry approaches offer significant advantages, including higher yields, shorter reaction times, and the use of less hazardous reagents. researchgate.net

Emerging green synthetic strategies that could be applied to the synthesis of this compound and its analogs include:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields for reactions like the Fischer indole synthesis. tandfonline.comtandfonline.com

Mechanochemistry: Solvent-free reactions using ball milling have been successfully applied to the Fischer indolisation, offering a more sustainable alternative to traditional solvent-based methods. rsc.org

Use of green catalysts and solvents: The exploration of nanocatalysts, ionic liquids, and water as a solvent can lead to more environmentally benign synthetic processes. nih.govresearchgate.net

Multicomponent reactions: These reactions, where multiple starting materials react in a single step to form a complex product, offer a highly efficient and atom-economical approach to synthesizing complex indole derivatives. researchgate.net

| Parameter | Conventional Methods (e.g., Classic Fischer Synthesis) | Green Chemistry Approaches (e.g., Microwave-assisted, Mechanochemistry) |

|---|---|---|

| Solvents | Often requires organic solvents (e.g., toluene, xylene) rsc.org | Solvent-free or use of green solvents like water or ionic liquids nih.govresearchgate.net |

| Catalysts | Strong Brønsted or Lewis acids (e.g., H₂SO₄, ZnCl₂) rsc.org | Green catalysts, nanocatalysts, or no catalyst researchgate.net |

| Reaction Time | Often lengthy | Significantly shorter tandfonline.com |

| Energy Consumption | High (due to prolonged heating) | Lower (e.g., efficient heating in microwave synthesis) tandfonline.com |

| Yields | Variable, can be moderate | Often high researchgate.net |

| Environmental Impact | Higher, due to solvent use and waste generation | Lower, more environmentally benign researchgate.net |

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level

While indole and naphthalene (B1677914) derivatives are known for a wide spectrum of biological activities, the precise molecular mechanisms of action for this compound are yet to be determined. Future research should aim to unravel how this compound interacts with biological systems at the molecular level.

Given that many indole-containing compounds exhibit anticancer properties by inhibiting key cellular pathways, a primary focus could be on cancer-related mechanisms. nih.gov For instance, studies on similar compounds have revealed inhibition of targets like vascular endothelial growth factor receptors (VEGFRs), which are crucial for tumor angiogenesis. rsc.orgnih.gov

Future mechanistic studies could involve:

Enzymatic assays: To determine if the compound inhibits specific enzymes, such as protein kinases, which are often dysregulated in cancer.

Cell-based assays: To investigate the compound's effects on cell proliferation, apoptosis, and cell cycle progression in various cancer cell lines.

Molecular modeling and structural biology: X-ray crystallography of the compound bound to its target protein could provide detailed insights into its binding mode and guide the design of more potent derivatives. nih.gov

Genomic and proteomic approaches: To identify the downstream effects of the compound on gene expression and protein profiles within the cell.

Identification of Additional Biological Targets

The structural features of this compound suggest that it may interact with a variety of biological targets beyond those typically associated with anticancer activity. The indole scaffold is a "privileged structure" found in compounds targeting a wide array of proteins. tandfonline.com

Future research should explore a broader range of potential therapeutic applications by screening the compound against different biological targets. Potential areas of investigation include:

Neurodegenerative diseases: Indole derivatives have been investigated as agents against neurodegenerative disorders, for example, by inhibiting cholinesterases or activating AMP-activated protein kinase (AMPK). nih.gov

Infectious diseases: The indole nucleus is present in compounds with antibacterial and antifungal activities. nih.govnih.gov

Inflammatory diseases: Naphthalene derivatives have shown anti-inflammatory properties, suggesting a potential role for this compound in treating inflammatory conditions. researchgate.net

| Therapeutic Area | Potential Biological Target Class | Rationale based on Indole/Naphthalene Derivatives |

|---|---|---|

| Oncology | Protein Kinases (e.g., VEGFR), Anti-apoptotic proteins (e.g., Mcl-1, Bcl-2), Transcription Factors (e.g., TEAD) | Many indole derivatives show anticancer activity through these targets. rsc.orgnih.govnih.gov |

| Neurodegeneration | Cholinesterases, AMPK | Indole-based compounds have shown promise as anti-neurodegenerative agents. nih.gov |

| Infectious Diseases | Bacterial or fungal enzymes | Indole and naphthalene moieties are found in various antimicrobial agents. nih.govnih.gov |

| Inflammation | Cyclooxygenase (COX) enzymes | Naphthalene-containing compounds have demonstrated anti-inflammatory effects. ekb.eg |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. nih.govresearchgate.net These computational tools can be instrumental in advancing the research on this compound.

Future applications of AI and ML in this context could include:

De novo drug design: Generative AI models can design novel analogs of the lead compound with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Predictive modeling: ML algorithms can be trained on existing data to predict the biological activity of new derivatives, allowing for the prioritization of compounds for synthesis and testing. mednexus.org

Synthesis planning: AI-powered retrosynthesis tools can help devise efficient and novel synthetic routes for the compound and its analogs. digitellinc.com

Virtual screening: High-throughput virtual screening using AI can rapidly identify potential biological targets for the compound from large databases of protein structures. nih.gov

Expanding the Scope of Preclinical Animal Model Studies for Further Validation

Once promising in vitro activity and a potential mechanism of action have been established, the next critical step is to validate these findings in preclinical animal models. These studies are essential to evaluate the efficacy and pharmacokinetic profile of a compound in a living organism.

Depending on the identified biological activity, various well-established animal models could be employed. For instance, if the compound shows potent anticancer activity in vitro, studies in xenograft mouse models using human cancer cell lines would be a logical progression. researchgate.net If neuroprotective effects are observed, animal models of neurodegenerative diseases, such as scopolamine-induced amnesia models, could be utilized. nih.gov

Expanding the scope of these studies will be crucial for determining the therapeutic potential of this compound and its prospects for further development.

Investigating Synergistic Effects with Other Research Compounds

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. Investigating the synergistic effects of this compound with other therapeutic agents could reveal new treatment strategies.

Research has shown that some indole derivatives can act synergistically with existing antibiotics to combat drug-resistant bacteria. nih.gov In oncology, combining targeted agents with conventional chemotherapy or other targeted drugs can lead to improved efficacy and overcome resistance mechanisms. rsc.org

Future studies could explore combinations of this compound with:

Standard-of-care chemotherapy agents: To see if it can enhance their efficacy or reduce required doses.

Other targeted therapies: If the compound is found to inhibit a specific pathway, combining it with an agent that targets a parallel pathway could be beneficial.

Antibiotics: If antimicrobial activity is confirmed, testing for synergy with existing antibiotics against resistant strains would be a valuable line of inquiry. nih.gov

Q & A

Q. How to validate conflicting bioactivity data between experiments and computational predictions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.